molecular formula C5H2F3N B1273225 2,3,6-Trifluoropyridine CAS No. 3512-18-3

2,3,6-Trifluoropyridine

Cat. No. B1273225
CAS RN: 3512-18-3
M. Wt: 133.07 g/mol
InChI Key: HRLIANGJWPJFKW-UHFFFAOYSA-N
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Description

2,3,6-Trifluoropyridine is a fluorinated pyridine derivative, a class of compounds known for their significance in the synthesis of various chemicals, including pesticides and pharmaceuticals. The presence of fluorine atoms in the pyridine ring can significantly alter the chemical and physical properties of these molecules, making them valuable in different chemical applications.

Synthesis Analysis

The synthesis of fluorinated pyridines, including 2,3,6-trifluoropyridine, can be achieved through several methods. One approach involves the use of nickel complexes as intermediates. For instance, nickel complexes with 3-fluoropyridyl ligands have been utilized for the selective synthesis of tetrafluoropyridines, which can be further modified to produce various substituted pyridines . Another strategy for synthesizing poly-substituted pyridines, including those with trifluoromethyl groups, is based on C-F bond cleavage of anionically activated fluoroalkyl groups . This method provides a noble metal-free alternative for pyridine synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which can influence the geometry and electronic distribution of the molecule. For example, the Ni-C distances in nickel complexes with fluoropyridyl ligands have been determined by X-ray crystallography, providing insight into the bonding characteristics of these compounds . Additionally, the molecular and crystal structures of related fluorinated compounds have been studied, revealing the influence of fluorine on the overall structure .

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, which are essential for their application in synthesizing more complex molecules. The reaction of nickel complexes with carbon monoxide and other reagents leads to the formation of substituted pyridines . Moreover, the reactivity of chloro-trifluoromethyl pyridines with bisnucleophiles has been investigated, demonstrating their versatility as intermediates for the synthesis of azaindazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,6-trifluoropyridine and related compounds are influenced by the presence of fluorine atoms. The vibrational frequencies, molecular electrostatic potential, and thermodynamic properties of chloro-trifluoromethyl pyridines have been computed using various computational methods, such as DFT, to understand these properties better . Additionally, the antimicrobial activities of these compounds have been tested, indicating potential biological applications .

Scientific Research Applications

Rotational Spectra Analysis

The rotational spectrum of 2,3,6-trifluoropyridine has been studied, showing the effect of fluorination on the ring geometry. This research investigated the ground state rotational spectrum in the 2.0 - 20.0 GHz region using pulsed jet Fourier transform microwave spectroscopy. The intense transitions enabled measurement of rotational transitions of all mono-C and N isotopologues in natural abundance, contributing to the understanding of its equilibrium structure (Chen et al., 2020).

Synthesis of Derivatives

2,3,6-Trifluoropyridine has been used in the synthesis of various derivatives, including 2,4,6-triarylpyridines. These derivatives possess a broad spectrum of biological and pharmaceutical properties, such as anticonvulsant and antimalarial effects, and are used in photodynamic cell-specific cancer therapy (Maleki, 2015).

Drug Discovery Applications

The compound has been utilized in drug discovery, specifically in the facile synthesis of novel protein kinase C theta inhibitors. Its derivatives, particularly 2,3,6-trisubstituted pyridines, are popular scaffolds for drug candidates and biologically attractive compounds (Katoh et al., 2017).

Safety And Hazards

2,3,6-Trifluoropyridine is considered hazardous . It is flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3,6-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLIANGJWPJFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382559
Record name 2,3,6-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluoropyridine

CAS RN

3512-18-3
Record name 2,3,6-Trifluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3512-18-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trifluoropyridine
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Record name 2,3,6-trifluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
J Chen, J Wang, G Feng, Q Gou - Chinese Journal of Chemical …, 2020 - pubs.aip.org
The ground state rotational spectrum of 2,3,6-trifluoropyridine has been investigated in the 2.0–20.0 GHz region by pulsed jet Fourier transform microwave spectroscopy. The …
Number of citations: 6 pubs.aip.org
M Schlosser, C Bobbio, T Rausis - The Journal of Organic …, 2005 - ACS Publications
2,4-Difluoropyridine, 2,4-dichloropyridine, 2,4,6-trifluoropyridine, 2,4,6-trichloropyridine and 2,3,4,6-tetrafluoropyridine react with standard nucleophiles exclusively at the 4-position …
Number of citations: 55 pubs.acs.org
MG Barlow, RN Haszeldine, DJ Simpkin - Journal of the Chemical …, 1982 - pubs.rsc.org
Trichloro-1,2,4-triazine undergoes reaction at 70 C with the olefins: ethylene, (Z)-but-2-ene, cyclopentene, and (Z)-cyclo-octene to give the 3,4-substituted 2,6-dichloropyridine …
Number of citations: 3 pubs.rsc.org
G Hagele, P Sartori, A Golloch - Zeitschrift für Naturforschung B, 1973 - degruyter.com
Two isomers of hexafluorodiazabiphenylene were obtained via the pyrolysis of 2,3,6-trifluoropyridine-4,5-dicarboxylic acid disilver salt. Their [AMX] 2 fluorine NMR spectra were …
Number of citations: 3 www.degruyter.com
J Wang, X Li, G Feng, Q Gou - pons - conferences.iams.sinica.edu.tw
To get insight into the fluorination effect on the solute molecules, we focused our attention on the water adducts of fluorinated pyridines (PYR). Rotational spectra of the 2, 3-…
Number of citations: 2 conferences.iams.sinica.edu.tw
C Bobbio, T Rausis, M Schlosser - Chemistry–A European …, 2005 - Wiley Online Library
Starting from six industrially available fluorinated pyridines, an expedient access to all three tetrafluoropyridines (2–4), all six trifluoropyridines (5–10), and the five non‐commercial …
GR Sparkes - 1971 - search.proquest.com
Diazotisation of 4-hydrazino-2, 3, 5, 6-tetrafluoropyridine and treatment of pentafluoropyridine with sodium azide in acetonitrile gives 4-azido-2, 3, 5, 6-tetrafluoropyridine in yields of 44…
Number of citations: 0 search.proquest.com
L Zámostná, M Ahrens, T Braun - Journal of Fluorine Chemistry, 2013 - Elsevier
Stoichiometric and catalytic hydrodefluorination reactions of fluorinated aromatic substrates on using [Rh(μ-H)(dippp)] 2 (1) (dippp = 1,3-bis(diisopropylphosphino)propane) as catalyst …
Number of citations: 40 www.sciencedirect.com
SR Pachal, GC Saunders, JK Weston - Inorganica Chimica Acta, 2013 - Elsevier
The tetrafluoropyridyl substituent of the N-heterocycle carbene ligand 1-(2,3,5,6-tetrafluoropyridyl)-3-benzylimidazolin-2-ylidene has been shown to undergo nucleophilic attack when …
Number of citations: 7 www.sciencedirect.com
E Phillips - 1968 - search.proquest.com
The object of this work has been to prepare and study the chemistry of some synthetically useful polyfluorinated-pyridine derivatives. 2, 3, 5, 6-Tetrafluoro-4-iodopyridine has been …
Number of citations: 0 search.proquest.com

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